N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a nitrophenyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the reaction of 3-nitrobenzyl chloride with 2-amino-5-mercapto-1,3,4-thiadiazole under basic conditions to form the intermediate 5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazole. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
2,2-DIMETHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is unique due to its specific structural features, such as the presence of a nitrophenyl group and a propanamide moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other thiadiazole derivatives and make it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N4O3S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C14H16N4O3S2/c1-14(2,3)11(19)15-12-16-17-13(23-12)22-8-9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,16,19) |
InChI Key |
PYXNEQWLTYXCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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